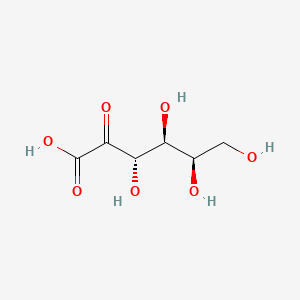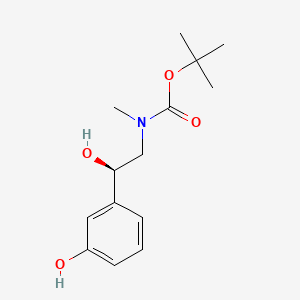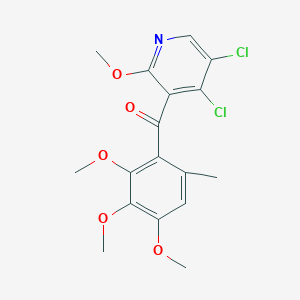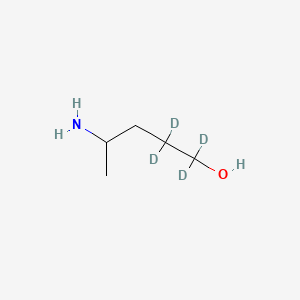
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester is a complex organic compound with the molecular formula C34H46N4O10S2 and a molecular weight of 734.88 g/mol . This compound is notable for its applications in various fields, including neurology research and analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester typically involves multiple steps, starting from the basic amino acids and protecting groups. The process generally includes:
Protection of Amino Groups: The amino groups of L-cysteine and glycine are protected using tert-butyl and benzyl groups, respectively.
Formation of Peptide Bonds: The protected amino acids are then coupled to form the desired peptide chain.
Deprotection: The protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to optimize the synthesis process .
化学反応の分析
Types of Reactions
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s structure and activity.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfide-linked peptides, while reduction yields free thiol groups .
科学的研究の応用
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester has several scientific research applications:
Neurology Research: It is used as a modulator in cytokine and growth factor signaling studies.
Analytical Chemistry: The compound serves as a reference standard in various analytical techniques.
Biological Studies: It is employed in studies involving peptide synthesis and protein engineering.
Medical Research:
作用機序
The mechanism of action of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cysteine residues in proteins, forming disulfide bonds that stabilize protein structures.
Pathways Involved: It modulates signaling pathways related to cytokine and growth factor activity, influencing cellular responses and functions.
類似化合物との比較
Similar Compounds
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine: Lacks the dibenzyl and di-tert-butyl ester groups, making it less hydrophobic.
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dimethyl Ester: Contains dimethyl ester groups instead of dibenzyl and di-tert-butyl ester groups, affecting its solubility and reactivity.
Uniqueness
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester is unique due to its specific ester groups, which enhance its hydrophobicity and stability. These properties make it particularly useful in neurology research and analytical applications .
特性
CAS番号 |
32381-30-9 |
|---|---|
分子式 |
C34H46N4O10S2 |
分子量 |
734.9 g/mol |
IUPAC名 |
benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate |
InChI |
InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1 |
InChIキー |
XWPSZYXJKVIUMV-UIOOFZCWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
同義語 |
N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-glycine Phenylmethyl Ester Bimol. (1→1’)-disulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







